Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester
Description
Its structure features a branched alkyl chain (2-ethylbutyric acid) esterified with a 2,2,2-tribromoethanol moiety. For instance, trichloroethyl esters are noted for their role in modifying volatile fatty acid metabolism in ruminant feed applications , and trifluoroethyl esters exhibit distinct electrostatic behavior in monolayers .
Properties
CAS No. |
63867-17-4 |
|---|---|
Molecular Formula |
C8H13Br3O2 |
Molecular Weight |
380.90 g/mol |
IUPAC Name |
2,2,2-tribromoethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
KRTPZDITOONUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2-Ethylbutyryl Chloride
- Reagents :
- Conditions :
- Yield : High (>90%) due to minimal side reactions.
Step 2: Esterification with 2,2,2-Tribromoethanol
- Reagents :
- 2-Ethylbutyryl chloride
- 2,2,2-Tribromoethanol
- Base (e.g., pyridine, triethylamine) to scavenge HCl.
- Conditions :
- Mechanism : Nucleophilic acyl substitution.
Alternative Halogenation-Esterification Cascade
A modified approach adapts methods from tetrahalogenobutyric acid synthesis:
Halogenation of Precursor Acids
- Starting Material : 2-Ethylbutyric acid or its unsaturated analogs.
- Halogenation Agents :
- Example :
2-Ethylbut-3-enoic acid + Br₂ → 2-Ethyl-2,3,3-tribromobutanoic acid
Followed by esterification with 2,2,2-tribromoethanol.
Photochemical Rearrangement
UV-mediated reactions offer a niche pathway for structurally related esters:
- Substrate : Halogenated cyclobutanones (e.g., 2-(2',2',2'-trichloroethyl)-4-chlorocyclobutanone).
- Conditions :
- Outcome : Ring-opening to form esters via radical intermediates.
Key Reaction Data
Critical Considerations
- Purity : Isolation of intermediates (e.g., acid chlorides) improves final product purity.
- Solvent Choice : Excess inorganic acid chloride doubles as solvent in Step 1.
- Catalysts : Tetra-n-butylammonium chloride accelerates reactions at 124°C.
Scientific Research Applications
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing butyric acid and 2,2,2-tribromoethanol. The tribromoethyl group may also interact with other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Butyric Acid Esters
- Key Observations :
- Halogenation (Br, Cl, F) increases molecular weight and alters electronic properties. Tribromoethyl esters likely exhibit higher density and lower volatility compared to chloro or fluoro analogs.
- Trichloroethyl esters enhance propionic acid production in vitro, suggesting brominated analogs may similarly influence microbial metabolism .
Chain Length and Branching Effects
Table 2: Comparison of Butyric Acid Esters with Varying Alkyl Chains
- Key Observations: Longer alkyl chains (e.g., pentyl) reduce volatility and improve recovery in transesterification processes .
Functional Group Modifications
Table 3: Bioactive Butyric Acid Derivatives
- Key Observations: Prodrugs like tributyrin and AN-9 are designed for sustained release of butyric acid, leveraging esterase-mediated hydrolysis . The tribromoethyl group may delay metabolic degradation, extending half-life compared to non-halogenated esters.
Research Findings and Implications
- Halogenation: Bromine’s electronegativity and steric effects could enhance binding to hydrophobic targets (e.g., enzymes or membranes), as seen in trifluoroethyl esters’ monolayer behavior .
- Biological Interactions : Trichloroethyl esters alter rumen fermentation profiles , suggesting tribromoethyl analogs might similarly modulate microbial communities.
- Applications: Potential uses include flame retardants (due to bromine), prodrugs (slow hydrolysis), or specialty chemicals in materials science, akin to phenyl-C61 butyric acid octyl ester in photovoltaics .
Biological Activity
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is a brominated ester compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of multiple bromine substituents, which significantly influence its chemical properties and biological effects. Understanding its biological activity is essential for exploring its applications in various fields, including pharmaceuticals and agriculture.
The compound has the molecular formula and a molecular weight of approximately 459.798 g/mol. The presence of bromine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and hydrolysis processes.
| Property | Value |
|---|---|
| Molecular Formula | C8H12Br3O2 |
| Molecular Weight | 459.798 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity
Butyric acid and its derivatives have been extensively studied for their biological activities, particularly in the context of gut health and metabolic functions. The following sections outline key findings related to the biological activity of this compound.
- Cellular Uptake : Butyric acid readily penetrates cell membranes due to its lipophilic nature. Once inside the cells, it can influence various metabolic pathways.
- Short-Chain Fatty Acid (SCFA) Effects : As an SCFA, butyric acid plays a crucial role in maintaining intestinal health by promoting the growth of beneficial gut bacteria and enhancing the integrity of the intestinal barrier .
Effects on Gut Health
Research indicates that butyric acid can:
- Stimulate the production of mucins, which are essential for gut barrier function.
- Regulate inflammatory responses in the gut .
- Promote apoptosis in cancer cells while protecting normal epithelial cells from damage .
Case Studies
- Intestinal Health : A study demonstrated that supplementation with butyric acid improved gut microbiota composition and enhanced intestinal barrier function in mice models . The results indicated a significant increase in beneficial bacteria and a reduction in pathogenic strains.
- Toxicological Evaluation : In vitro studies have shown that butyric acid does not exhibit genotoxicity in standard Ames tests or micronucleus assays, suggesting it is safe for use at therapeutic doses .
- Pharmacokinetics : A comparison between butyric acid and its derivatives highlighted that while butyric acid is effective as a gut health promoter, its unpleasant sensory properties limit its application in food supplements. New formulations like N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) have been developed to overcome these limitations while maintaining efficacy .
Applications
The unique properties of this compound make it suitable for various applications:
- Agriculture : As a feed additive to enhance livestock growth and gut health.
- Pharmaceuticals : Potential use in developing new medications targeting metabolic disorders and gastrointestinal diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
